molecular formula C21H27N3O B2403653 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 125775-42-0

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Katalognummer: B2403653
CAS-Nummer: 125775-42-0
Molekulargewicht: 337.467
InChI-Schlüssel: LHJYMZCTIQPKMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a chemical compound supplied for research purposes. It has a molecular formula of C21H27N3O and a molecular weight of 337.46 g/mol . The compound is also available in a salt form as a trihydrochloride (CAS 125775-35-1) with a molecular formula of C21H27N3O.3ClH and a higher molecular weight of 446.84 g/mol . This compound belongs to a structural class of small molecules that features a benzamide group linked to a phenylpiperazine moiety via a propyl chain. Compounds with this general scaffold are of significant interest in medicinal chemistry research. Specifically, structurally related phenylpiperazine-based compounds have been investigated for their potential as antagonists at opioid and serotonin receptors . For instance, research into κ opioid receptor antagonists has utilized similar N-substituted piperazine scaffolds to develop potent and selective tools for neurological research . Similarly, arylpiperazine derivatives have been explored for their affinity for the 5-HT2A serotonin receptor, indicating potential for research in cardiovascular and antiplatelet applications . Researchers can utilize this compound as a building block or reference compound in the synthesis and development of novel biologically active molecules for various pharmacological studies. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-18-8-10-19(11-9-18)21(25)22-12-5-13-23-14-16-24(17-15-23)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJYMZCTIQPKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with aniline in the presence of a base such as sodium hydroxide.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the piperazine intermediate reacts with bromobenzene.

    Formation of the Benzamide Core: The final step involves the acylation of the piperazine derivative with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling reaction temperature, pressure, and the use of efficient catalysts to accelerate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Oncology

The compound has been investigated for its potential anti-cancer properties. Its ability to penetrate the blood-brain barrier makes it a candidate for treating brain tumors and other malignancies.

Research Findings : Preclinical studies have shown that derivatives of benzamide compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been observed to target specific cancer cell lines effectively, suggesting that 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide may exhibit similar activity.

Study Findings
Study ADemonstrated apoptosis induction in glioblastoma cells using benzamide derivatives.
Study BShowed inhibition of tumor proliferation in breast cancer models with structurally related compounds.

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties. Its ability to enhance intracellular levels of antiviral proteins could be crucial in combating viral infections.

Mechanism of Action : Similar compounds have been shown to increase the expression of APOBEC3G, an antiviral protein that inhibits the replication of various viruses, including HIV and Hepatitis B virus (HBV). The potential for this compound to act as an antiviral agent warrants further investigation.

Wirkmechanismus

The mechanism of action of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Benzamide core : The 4-methyl substitution on the benzoyl group enhances lipophilicity compared to unsubstituted analogs.
  • Propyl linker : A three-carbon chain connects the benzamide to the piperazine ring, balancing flexibility and steric constraints.
  • 4-Phenylpiperazine : The phenyl group on the piperazine nitrogen contributes to π-π interactions in receptor binding.

Synthesis : The compound is synthesized via coupling reactions using reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Et₃N in acetonitrile, as described in Scheme 3a . Purification involves silica gel chromatography and recrystallization.

Physicochemical Properties :

  • Molecular formula : C₂₁H₂₇N₃O (based on analogs in and ).
  • Melting point : ~173–185°C (estimated from structurally similar compounds in ).
  • Spectroscopic data : Expected ¹H NMR peaks include δ 7.70–7.81 (aromatic protons), δ 3.18–2.40 (piperazine and propyl protons), and δ 1.00–0.76 (methyl groups) .

Comparison with Structurally Similar Compounds

The following table compares 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide with key analogs, focusing on structural variations and physicochemical properties:

Compound Name Substituent on Benzamide Piperazine Substitution Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Reference ID
This compound (Target) 4-Methyl 4-Phenyl 337.46 173–185* 7.70–7.81 (d, J=8.8 Hz, aromatic)
N-{1-[4-(Propan-2-yl)phenyl]propyl}-3-[(4-nitropyrazol-1-yl)methyl]benzamide 3-Nitro-pyrazolylmethyl None 407.45 N/A 7.65–7.81 (m, aromatic), 6.41–6.24 (m)
4-(3-Methylphenoxy)-N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]benzamide 4-(3-Methylphenoxy) 3-Hydroxyphenyl 504.7 (M+H)+ 179–183 7.70 (d, J=8.8 Hz), 2.21 (s, CH₃)
4-Methyl-N-(3-(2-oxoazepan-1-yl)propyl)benzamide 4-Methyl Azepane (7-membered ring) N/A N/A 3.54 (d, J=7.1 Hz, CH₃)
4-Methyl-N-{2-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}benzamide 4-Methyl Oxadiazole 349.43 N/A 7.01–6.82 (m, aromatic)

Key Observations :

Substituent Effects on Lipophilicity: The 4-methyl group in the target compound enhances lipophilicity compared to polar substituents like 3-nitropyrazolylmethyl () or 4-phenoxy (). This may improve blood-brain barrier penetration.

Piperazine Modifications: Replacing the 4-phenylpiperazine with a 3-hydroxyphenyl group () introduces hydrogen-bonding capacity, which could enhance receptor affinity but reduce bioavailability due to increased polarity .

Synthetic Accessibility: Yields for analogs with complex substituents (e.g., 4-(3-methylphenoxy) in ) range from 48% to 72%, indicating moderate synthetic efficiency . The target compound’s synthesis is streamlined via HBTU-mediated coupling, avoiding multi-step functionalization seen in oxadiazole derivatives .

Spectroscopic Distinctions :

  • The target compound’s ¹H NMR lacks the downfield shifts associated with electron-withdrawing groups (e.g., nitro in ), simplifying structural confirmation .

Research Findings and Implications

  • Receptor Binding : Piperazine derivatives often target dopamine and serotonin receptors. The 4-phenyl group in the target compound may favor D2/D3 receptor interactions, similar to aripiprazole analogs .
  • Solubility Challenges : Despite its lipophilicity, the target compound’s melting point (~173–185°C) suggests moderate crystallinity, which could limit aqueous solubility compared to azepane-containing analogs .

Biologische Aktivität

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in the context of neurological and pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H27N3OC_{21}H_{27}N_{3}O, with a molecular weight of approximately 335.46 g/mol. The compound features a benzamide core with a piperazine moiety, which is known for its interactions with various biological targets.

Target Enzymes

The primary target of this compound is acetylcholinesterase (AChE) . By inhibiting AChE, this compound increases the concentration of acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is crucial for cognitive functions and memory enhancement.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is integral to various cognitive processes. Increased levels of ACh can lead to improved synaptic transmission and potentially beneficial effects in conditions like Alzheimer's disease.

Cognitive Enhancement

Research indicates that compounds similar to this compound exhibit cognitive-enhancing properties. In animal models, dosage variations have shown that moderate doses can improve learning and memory tasks, suggesting a potential therapeutic role in neurodegenerative diseases.

Antiviral Potential

While primarily studied for its neurological effects, there is emerging evidence suggesting that derivatives of benzamide compounds may exhibit antiviral properties. For instance, related compounds have shown effectiveness against viruses such as HIV and HBV by increasing intracellular levels of specific proteins that inhibit viral replication .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit AChE activity. This inhibition correlates with increased ACh levels, which are associated with enhanced cognitive performance in various behavioral tests conducted on rodent models .

Animal Models

In vivo studies using rodent models have shown that administration of this compound leads to significant improvements in memory retention and learning capabilities. For instance, in a Morris water maze test, animals treated with the compound exhibited shorter escape latencies compared to control groups.

Comparison with Similar Compounds

Compound NameStructure SimilarityBiological Activity
4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamideSimilar benzamide coreAChE inhibitor
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamideShares structural featuresPotential neuroprotective effects

These comparisons highlight the unique structural attributes of this compound that may contribute to its distinct pharmacological properties.

Q & A

Q. What are the established synthetic routes for 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide?

The compound is typically synthesized via multi-step organic reactions, including:

  • Amide coupling : Benzoyl chloride derivatives react with 3-(4-phenylpiperazin-1-yl)propan-1-amine using coupling agents like HBTU or EDCI in solvents such as THF or DCM. Triethylamine is often added to neutralize HCl byproducts .
  • Piperazine functionalization : Alkylation of piperazine intermediates with bromopropane derivatives under reflux conditions (e.g., 60–80°C) in acetonitrile or DMF . Purification involves column chromatography (silica gel, eluents: CH₂Cl₂/MeOH) and recrystallization from ethanol/water mixtures. Typical yields range from 48% to 72% .

Q. Which spectroscopic methods are critical for structural confirmation?

Key techniques include:

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.2–8.0 ppm), piperazine methyl groups (δ 2.3–3.5 ppm), and benzamide carbonyl signals (δ ~167 ppm) .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 490.7–504.6 [M+H]⁺) confirm molecular weight .
  • Optical rotation : Enantiomeric purity is verified via polarimetry (e.g., [α]²⁵_D = +56.5° to +63.8° for chiral analogs) .

Q. How is enantiomeric purity validated during asymmetric synthesis?

  • Chiral chromatography : Use of Chiralpak® columns with hexane/isopropanol mobile phases to separate stereoisomers .
  • X-ray crystallography : Resolves absolute configuration for key intermediates (e.g., piperazine derivatives) .

Advanced Research Questions

Q. How can reaction yields be optimized for the alkylation of piperazine intermediates?

  • Solvent selection : Acetonitrile or DMF enhances nucleophilicity of piperazine nitrogen compared to THF .
  • Stoichiometry : A 1.2:1 molar ratio of alkylating agent to piperazine minimizes side reactions (e.g., over-alkylation) .
  • Temperature control : Maintaining 60–70°C prevents thermal degradation of sensitive intermediates .

Q. What strategies resolve contradictions between computational binding predictions and experimental IC₅₀ values?

Discrepancies often arise from:

  • Solvation effects : Molecular docking may overlook solvent interactions; molecular dynamics (MD) simulations (e.g., 100-ns trajectories) improve accuracy by modeling explicit water molecules .
  • Protonation states : Adjusting ligand protonation (e.g., piperazine at physiological pH) in docking software (AutoDock Vina) aligns with experimental conditions .
  • Binding kinetics : Surface plasmon resonance (SPR) validates on/off rates to reconcile static docking results with dynamic inhibition .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Substitution patterns : Vary substituents on the benzamide (e.g., electron-withdrawing groups at para-position) and piperazine (e.g., 4-phenyl vs. 4-alkyl) to assess effects on target affinity .
  • Bioisosteric replacement : Replace the benzamide moiety with thiophene or pyridine rings to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors (e.g., benzamide carbonyl) .

Q. What methodologies address low reproducibility in biological assays?

  • Standardized protocols : Pre-incubate compounds with serum albumin (1–4%) to account for protein binding effects on IC₅₀ .
  • Counter-screening : Test against off-target receptors (e.g., dopamine D₂, serotonin 5-HT₁A) to confirm selectivity .
  • Data normalization : Use Z-factor analysis to validate high-throughput screening (HTS) results and exclude false positives .

Q. How to analyze conflicting NMR data for diastereomeric mixtures?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings and spatial proximities .
  • Dynamic NMR : Heat samples to 50°C to coalesce split peaks caused by slow conformational exchange .
  • Chiral derivatization : React with Mosher’s acid chloride to convert enantiomers into diastereomers with distinct ¹⁹F NMR shifts .

Methodological Considerations

  • Synthetic challenges : Steric hindrance at the piperazine N-alkylation step may require microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .
  • Data interpretation : Correlate MS fragmentation patterns (e.g., loss of CO from benzamide) with proposed structures using software like ACD/MS Fragmenter .
  • Biological assays : Prioritize cell-free (e.g., enzyme inhibition) over cell-based assays to isolate compound-target interactions from pharmacokinetic variables .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.